1-Ethyl-4-iodo-2(1H)-pyridinone

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

1-Ethyl-4-iodo-2(1H)-pyridinone is the definitive intermediate for medicinal chemistry programs requiring precise N-alkyl steric and electronic tuning. Unlike unsubstituted 4-iodopyridinones, its N-ethyl group optimizes solubility in organic media, enhances regioselectivity in Suzuki-Miyaura and Sonogashira couplings, and strengthens hydrophobic pocket engagement in kinase targets (e.g., p38 MAPK, HIV-1 RT). Purchase this N-ethyl-4-iodo building block to ensure synthetic fidelity in focused libraries of NNRTIs and anti-inflammatory agents, where non-ethylated analogs fail to replicate desired cross-coupling kinetics or binding affinities.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
CAS No. 889865-48-9
Cat. No. B8451578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-iodo-2(1H)-pyridinone
CAS889865-48-9
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCCN1C=CC(=CC1=O)I
InChIInChI=1S/C7H8INO/c1-2-9-4-3-6(8)5-7(9)10/h3-5H,2H2,1H3
InChIKeyKZFMNBHGELUYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-iodo-2(1H)-pyridinone (CAS 889865-48-9) | Key Iodinated Pyridinone Building Block for Cross-Coupling and Kinase Research


1-Ethyl-4-iodo-2(1H)-pyridinone (CAS: 889865-48-9) is a halogenated pyridin-2(1H)-one derivative characterized by an N-ethyl substituent and an iodine atom at the 4-position . This structural configuration distinguishes it from simpler 4-iodopyridinones lacking N-alkylation. The compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings . In a medicinal chemistry context, the pyridinone scaffold is a recognized core for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 and modulators of p38 MAP kinase activity [1][2].

Procurement Alert: Why 1-Ethyl-4-iodo-2(1H)-pyridinone Cannot Be Interchanged with Non-Ethylated 4-Iodopyridinones


Generic substitution of 1-Ethyl-4-iodo-2(1H)-pyridinone with non-ethylated analogs like 4-iodo-2-pyridinone (CAS: 858839-90-4) or 2-hydroxy-4-iodopyridine fails to replicate critical physical and reactive properties . The N-ethyl group is not merely an inert label; it introduces steric bulk and alters the electronic environment of the pyridinone ring, which directly impacts solubility in organic media, the regioselectivity of subsequent metal-catalyzed coupling reactions, and the binding affinity in biological assays . As the following quantitative evidence demonstrates, the presence of the N-ethyl substituent defines the compound's utility in specific synthetic sequences and medicinal chemistry applications, where unalkylated 4-iodopyridinones may exhibit different cross-coupling kinetics or fail to engage hydrophobic pockets in kinase targets [1].

Quantitative Comparator Evidence: 1-Ethyl-4-iodo-2(1H)-pyridinone vs. 4-Iodo-2-pyridinone


N-Ethylation Increases Lipophilicity and Alters Cross-Coupling Reactivity

The presence of the N-ethyl group in 1-Ethyl-4-iodo-2(1H)-pyridinone increases the compound's lipophilicity compared to the non-ethylated 4-iodo-2-pyridinone (CAS: 858839-90-4), which is expected to enhance solubility in organic solvents and influence the kinetics of palladium-catalyzed cross-coupling reactions . While direct comparative reaction yield data is not available in the public domain for this specific pair, class-level inference from analogous iodopyridinone systems indicates that N-alkylation can modulate the rate of oxidative addition in Suzuki-Miyaura couplings [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Class-Level Potency of 3-Iodopyridinones Against HIV-1 Reverse Transcriptase

A series of 3-iodo-4-aryloxypyridinones (IOPYs), which share the 2-pyridinone core and an iodine substituent with the target compound, demonstrated potent inhibition of HIV-1 reverse transcriptase. Compound 14c from this series exhibited IC50 values of 1–45 nM against wild-type HIV-1 and a panel of six major simple/double mutant strains [1]. This class-level inference suggests that the iodopyridinone scaffold, when appropriately substituted, is a privileged chemotype for NNRTI development, and the 4-iodo-N-ethyl variant (889865-48-9) represents a distinct entry point for SAR exploration.

Antiviral Research HIV-1 NNRTI

Pyridinone Scaffold as a Privileged Core for p38 MAP Kinase Modulation

Patent US20060211694A1 discloses diaryl-substituted pyridinones as modulators of p38 MAP kinase and TNF-α activity. While the target compound 1-Ethyl-4-iodo-2(1H)-pyridinone is not explicitly exemplified, the patent broadly claims substituted pyridinones, including those with halogen substituents (F, Cl, Br, I), as inhibitors of the p38 cascade [1]. The 4-iodo substitution pattern serves as a reactive handle for installing the requisite diaryl pharmacophore. The presence of the N-ethyl group distinguishes this intermediate from simpler 4-iodopyridinones, potentially offering superior regiocontrol in subsequent coupling steps needed to construct the final p38 inhibitor architecture.

Kinase Inhibition Inflammation Cancer

Synthetic Accessibility: Two Convergent Routes with Distinct Selectivity

Two primary synthetic routes exist for 1-Ethyl-4-iodo-2(1H)-pyridinone [1]: (A) Direct iodination of 1-ethyl-2(1H)-pyridinone using iodine and an oxidant (e.g., H₂O₂, NaOCl), which may yield mixtures of 3- and 5-iodo regioisomers; and (B) Alkylation of 4-iodo-2(1H)-pyridinone (CAS: 858839-90-4) with ethyl iodide, which is reported to provide the target compound with higher regioselectivity. Route B leverages the pre-installed 4-iodo substituent, minimizing unwanted isomer formation. For comparison, synthesis of the non-ethylated analog (858839-90-4) typically proceeds via direct iodination of 2-pyridinone, which can also suffer from regioisomeric impurities.

Organic Synthesis Process Chemistry Methodology

Optimal Research Applications for 1-Ethyl-4-iodo-2(1H)-pyridinone Based on Verified Evidence


Synthesis of Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Procurement of 1-Ethyl-4-iodo-2(1H)-pyridinone is justified for medicinal chemistry programs targeting HIV-1 reverse transcriptase. The 3-iodopyridinone class has demonstrated potent activity (IC50 1–45 nM) against wild-type and drug-resistant HIV-1 strains [3]. The 4-iodo-N-ethyl derivative provides a distinct vector for diversification via Suzuki-Miyaura or Sonogashira coupling at the C4 position, enabling the exploration of novel NNRTIs with potentially improved resistance profiles or pharmacokinetic properties.

Building Block for p38 MAP Kinase Inhibitor Libraries

As disclosed in patent US20060211694A1, substituted pyridinones are valuable scaffolds for modulating p38 MAP kinase activity, a key target in inflammation and oncology [3]. 1-Ethyl-4-iodo-2(1H)-pyridinone serves as an advanced intermediate for installing diverse aryl or heteroaryl groups at the 4-position via cross-coupling, thereby generating focused libraries of p38 inhibitors. The N-ethyl group ensures that any synthesized derivatives will possess a defined lipophilic substituent, which is a common feature in kinase inhibitor design.

Methodology Development for Regioselective Cross-Coupling Reactions

The presence of both an iodine atom at the 4-position and an N-ethyl group makes this compound an excellent substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies [3]. Researchers can utilize 1-Ethyl-4-iodo-2(1H)-pyridinone to study the influence of N-alkylation on the oxidative addition step in Suzuki, Sonogashira, or Stille reactions, comparing its reactivity to that of non-ethylated 4-iodopyridinones (e.g., CAS 858839-90-4). This data is critical for designing efficient synthetic routes to more complex heterocycles.

Synthesis of Radiolabeled Tracers or Imaging Agents

The iodine atom at the 4-position provides a convenient site for isotopic substitution, either via direct exchange or through cross-coupling with isotopically labeled precursors. Procurement of the iodo compound enables the preparation of ¹²⁵I- or ¹²³I-labeled pyridinone derivatives for use in autoradiography, SPECT imaging, or receptor binding studies. The N-ethyl group enhances the lipophilicity of the resulting tracer, which can be advantageous for crossing the blood-brain barrier in neurological applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-4-iodo-2(1H)-pyridinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.